molecular formula C16H11BO3 B11763203 Naphtho[2,1-b]benzofuran-8-ylboronic acid

Naphtho[2,1-b]benzofuran-8-ylboronic acid

Cat. No.: B11763203
M. Wt: 262.1 g/mol
InChI Key: XPPGGCUYFLQRQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Naphtho[2,1-b]benzofuran-8-ylboronic acid can be synthesized using several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which typically employs palladium catalysts and boronic acid derivatives . The reaction conditions often include the use of bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide (DMF) .

Another method involves the direct functionalization of boronic acids through boronate esterification . This process can be carried out under mild conditions, making it suitable for the synthesis of sensitive compounds.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors . The scalability of these methods ensures a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-b]benzofuran-8-ylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Properties

Molecular Formula

C16H11BO3

Molecular Weight

262.1 g/mol

IUPAC Name

naphtho[2,1-b][1]benzofuran-8-ylboronic acid

InChI

InChI=1S/C16H11BO3/c18-17(19)13-7-3-6-12-15-11-5-2-1-4-10(11)8-9-14(15)20-16(12)13/h1-9,18-19H

InChI Key

XPPGGCUYFLQRQX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C3=C(O2)C=CC4=CC=CC=C43)(O)O

Origin of Product

United States

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